Ferric sodium pyrophosphate

Beschreibung

Eigenschaften

IUPAC Name |

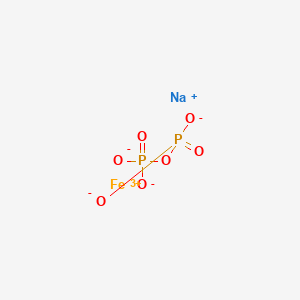

sodium;iron(3+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQGIDJIEPIQBD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905512 | |

| Record name | Iron(3+) sodium diphosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in hydrochloric acid; insoluble in water | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 1.4-1.6 | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

10045-87-1, 10213-96-4 | |

| Record name | Iron sodium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, iron(3+) sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) sodium diphosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron sodium diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC SODIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGH4LHX6XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ferric Sodium Pyrophosphate for Food Fortification

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of ferric sodium pyrophosphate, a key compound utilized in the fortification of food products to combat iron deficiency. This document details its physicochemical characteristics, stability under various food processing conditions, and bioavailability, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is an inorganic iron compound valued in the food industry for its minimal sensory impact. It is a complex of ferric iron (Fe³⁺), sodium, and pyrophosphate ions.

| Property | Description | References |

| Chemical Formula | FeNaO₇P₂ (anhydrous) | |

| Molecular Weight | 252.78 g/mol (anhydrous) | |

| Appearance | A tan or yellowish-white, odorless powder. | |

| Iron Content | Typically ranges from 14.5% to 16.0%. |

Solubility

The solubility of this compound is highly dependent on pH, which is a critical factor in its application in various food matrices and its subsequent absorption in the gastrointestinal tract.

| pH | Solubility | References |

| < 2 | Slightly soluble | [1] |

| 3 - 6 | Sparingly soluble to practically insoluble (<0.1 mg/L) | [1] |

| > 8 | Slightly soluble | [1] |

| 5 - 8.5 (in presence of excess pyrophosphate) | Solubility strongly increases due to soluble complex formation. | [2] |

Stability

The stability of this compound is influenced by temperature, pH, and the presence of other chemical agents, which are important considerations during food processing and storage.

| Condition | Effect on Stability | References |

| Temperature | ||

| 60-80°C | Generally stable, suitable for processes like pasteurization. | [3] |

| > 70°C | Crystal water begins to desorb. | [1] |

| > 100°C | Gradual decomposition may occur, especially in processes like frying. | [3] |

| > 120°C | Pyrophosphate can start to decompose into orthophosphate. | [1] |

| pH | ||

| 2 - 4 (Acidic) | Stability can be affected, with a gradual release of iron ions. | [3] |

| 4 - 6 | Generally more stable. | [4] |

| 6 - 8 (Neutral to Mildly Alkaline) | Remains relatively stable. | [3] |

| Other Factors | ||

| Reducing Agents (e.g., Ascorbic Acid) | Can reduce Fe³⁺ to Fe²⁺, altering the structure. | [1] |

| Chelating Agents (e.g., EDTA, Citric Acid) | Can form more stable complexes, enhancing dissolution. | [1] |

| High Water Activity | May promote hydrolysis, reducing stability. | [3] |

Bioavailability

The bioavailability of this compound is a crucial aspect of its efficacy as a food fortificant. While generally lower than that of ferrous sulfate (B86663), advancements in formulation, such as micronization, have significantly improved its absorption.

| Formulation | Food Vehicle | Relative Bioavailability (vs. Ferrous Sulfate) | Key Findings | References |

| Micronized, dispersible | Infant cereal | 83% | No statistically significant difference in iron absorption compared to ferrous sulfate. | |

| Micronized, dispersible | Yogurt drink | 93% | Similar absorption to ferrous sulfate in this matrix. | |

| Standard | Wheat-milk infant cereal | 39% - 62% | Ascorbic acid increased absorption of both, but the RBV of FePP decreased. | [1] |

| Standard | Rice meal (unprocessed) | 15% | Demonstrates a significant negative impact of the food matrix on insoluble iron absorption. | [1] |

Experimental Protocols

In Vitro Digestion/Caco-2 Cell Model for Iron Bioavailability

This model simulates the physiological conditions of human digestion and absorption to assess the bioavailability of iron from different sources.

Methodology:

-

Caco-2 Cell Culture:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

-

Seed cells onto permeable Transwell inserts and allow them to differentiate for 14-21 days to form a polarized monolayer.

-

-

In Vitro Digestion:

-

Gastric Phase: Homogenize the food sample containing this compound and adjust the pH to 2.0. Add pepsin and incubate at 37°C with gentle shaking to simulate stomach digestion.

-

Intestinal Phase: Adjust the pH of the gastric digest to 7.0. Add a mixture of pancreatin (B1164899) and bile salts and incubate at 37°C with continued shaking to simulate small intestine digestion.

-

-

Cellular Uptake:

-

Place the Transwell inserts containing the differentiated Caco-2 cell monolayers into wells containing the intestinal digest.

-

Incubate for a defined period (e.g., 2-24 hours) to allow for iron uptake by the cells.

-

-

Quantification of Iron Bioavailability:

Stable Isotope Technique for Human Iron Absorption Studies

This in vivo method provides a precise measurement of iron absorption in humans.[7][8][9]

Methodology:

-

Isotope Labeling:

-

Label the this compound with a stable (non-radioactive) isotope of iron, such as ⁵⁷Fe or ⁵⁸Fe.

-

-

Administration:

-

Administer the isotopically labeled this compound to human subjects, typically incorporated into a test meal.

-

Often, a different iron isotope (e.g., ⁵⁸Fe) is administered intravenously to serve as a reference for calculating the proportion of absorbed iron that is incorporated into red blood cells.

-

-

Sample Collection:

-

Collect a blood sample from the subjects 14 days after the administration of the isotopes. This allows sufficient time for the absorbed iron to be incorporated into newly formed erythrocytes.

-

-

Analysis:

-

Measure the isotopic enrichment of the blood sample using thermal ionization mass spectrometry (TIMS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

-

Calculation of Absorption:

-

Calculate the amount of the orally administered iron isotope that has been incorporated into the red blood cells, corrected for the incorporation of the intravenous reference dose. This provides a quantitative measure of iron absorption from the test meal.

-

Mandatory Visualizations

Signaling Pathway of Non-Heme Iron Absorption

Caption: Non-heme iron absorption pathway in an intestinal enterocyte.

Experimental Workflow for In Vitro Bioavailability Assessment

Caption: Workflow for the in vitro digestion/Caco-2 cell model.

Logical Relationship of Factors Affecting Ferric Pyrophosphate Stability

Caption: Factors influencing the stability of ferric pyrophosphate.

Analytical Methods for Quantification in Fortified Foods

Accurate quantification of this compound in fortified foods is essential for quality control and regulatory compliance.

Methodology: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

-

Sample Preparation:

-

Accurately weigh a homogenized sample of the fortified food product.

-

Perform microwave digestion of the sample using a mixture of nitric acid and hydrogen peroxide to break down the organic matrix and solubilize the iron.[10]

-

-

instrumental Analysis:

-

Dilute the digested sample to an appropriate concentration with deionized water.

-

Introduce the diluted sample into the ICP-MS system.

-

The sample is nebulized and transported into the high-temperature plasma, where it is atomized and ionized.

-

The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

-

Quantification:

Alternative Method: Spectrophotometry

For routine analysis, spectrophotometric methods using chromogenic agents like o-phenanthroline or ferrozine (B1204870) can be employed after acid extraction of iron from the food matrix. This involves reducing the ferric iron to ferrous iron, which then forms a colored complex with the chromogen, and the absorbance is measured at a specific wavelength.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ruipugroup.com [ruipugroup.com]

- 4. ruipugroup.com [ruipugroup.com]

- 5. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]

- 7. iaea.org [iaea.org]

- 8. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]

- 9. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.kdpublications.in [books.kdpublications.in]

- 11. books.kdpublications.in [books.kdpublications.in]

- 12. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]

Synthesis and Characterization of Ferric Sodium Pyrophosphate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of ferric sodium pyrophosphate (NaFeP₂O₇) nanoparticles, materials of significant interest in various fields, including their application as cathode materials in sodium-ion batteries. This document details common synthesis methodologies, in-depth characterization techniques, and presents quantitative data in a structured format for easy comparison.

Synthesis Methodologies

The properties of this compound nanoparticles are intrinsically linked to their synthesis route. The most prevalent methods employed for the preparation of these nanoparticles include co-precipitation, sol-gel, and hydrothermal techniques. Each method offers distinct advantages in controlling particle size, morphology, and crystallinity.

Co-precipitation Synthesis

Co-precipitation is a widely utilized method for synthesizing various nanoparticles due to its simplicity and scalability.[1][2] This technique involves the simultaneous precipitation of precursor ions from a solution to form the desired product.

Experimental Protocol:

A typical co-precipitation synthesis of this compound nanoparticles involves the following steps:

-

Precursor Solution Preparation:

-

Prepare a 0.01 M solution of ferric chloride (FeCl₃) in distilled water.

-

Prepare a 0.01 M solution of sodium pyrophosphate (Na₄P₂O₇) in a 1:1 mixture of distilled water and ethylene (B1197577) glycol. The ethylene glycol acts as a solvent and helps to control particle growth.[3]

-

-

Precipitation:

-

Place the sodium pyrophosphate solution in a beaker and stir vigorously using a magnetic stirrer.

-

Slowly add the ferric chloride solution to the sodium pyrophosphate solution dropwise over a period of 1 hour using a separating funnel. A slow addition rate is crucial for obtaining smaller nanoparticles.[3]

-

-

Formation of Colloidal Suspension:

-

Continue stirring the mixture for an additional hour after the complete addition of the ferric chloride solution. A white colloidal suspension of this compound nanoparticles will form.[3]

-

-

Washing and Collection:

-

The resulting precipitate is separated from the solution by centrifugation.

-

The collected nanoparticles are washed several times with distilled water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

-

Drying:

-

The washed nanoparticles are then dried in an oven at a specified temperature (e.g., 80°C) for several hours to obtain a fine powder.

-

Logical Workflow for Co-precipitation Synthesis:

Sol-Gel Synthesis

The sol-gel method offers excellent control over the purity, homogeneity, and particle size of the resulting nanoparticles.[3][4] It involves the transition of a system from a liquid "sol" into a solid "gel" phase.

Experimental Protocol:

A representative sol-gel synthesis for NaFeP₂O₇ nanoparticles is as follows:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of sodium acetate (B1210297) (CH₃COONa), iron acetate (Fe(CO₂CH₃)₂), and ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄) in a polyol medium such as diethylene glycol.[5]

-

-

Gel Formation:

-

Heat the mixture with continuous stirring to form a homogeneous sol.

-

Further heating leads to the evaporation of the solvent and the formation of a viscous gel.

-

-

Drying and Calcination:

-

The gel is dried in an oven to remove the residual solvent.

-

The dried gel is then calcined at a high temperature (e.g., 650°C) in an inert atmosphere (e.g., Argon) for several hours to obtain the crystalline NaFeP₂O₇ nanoparticles.[5]

-

Logical Workflow for Sol-Gel Synthesis:

References

An In-depth Technical Guide on the Molecular Structure and Composition of Ferric Sodium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric sodium pyrophosphate is a complex inorganic compound utilized primarily as an iron fortificant in food products and as a therapeutic agent in pharmaceutical formulations. Its appeal lies in its ability to provide a bioavailable form of iron with reduced organoleptic impact compared to other iron salts. However, the term "this compound" does not refer to a single, stoichiometrically precise molecule but rather to a family of related, often amorphous or nanocrystalline, complexes. This guide provides a detailed overview of the various reported molecular structures and compositions, experimental methodologies for their characterization, and a summary of key quantitative data.

Molecular Structure and Composition

The chemical identity of this compound is multifaceted, with several different molecular formulas reported in the scientific literature. This variability can be attributed to different synthetic methods and the formation of complex hydrated structures.

Commonly Reported Formulations

Several chemical formulas have been proposed for this compound, reflecting the complexity of this substance:

-

FeNaO₇P₂ : This is a simplified formula representing a 1:1:2 ratio of iron, sodium, and pyrophosphate.[1][2]

-

Na₈Fe₄(P₂O₇)₅·xH₂O : This formula describes a more complex sodium iron (or ferric) pyrophosphate, often used in food formulations.[3][4]

-

Fe₄(P₂O₇)₃·xH₂O : This represents ferric pyrophosphate, which is often used as a base for forming complexes with sodium salts.[5][6]

-

Ferric Pyrophosphate Citrate (B86180) (FPC) : A notable and well-characterized variant is ferric pyrophosphate citrate, a soluble complex with the proposed repeating unit formula of Na₁₂[(Fe³⁺)₄(cit⁴⁻)₃(pyrophosphate⁴⁻)₃]Na₁₂(SO₄)₆·7H₂O .[7]

Coordination Environment of Iron

Spectroscopic studies, particularly X-ray Absorption Fine Structure (XAFS), have been instrumental in elucidating the local coordination environment of the ferric (Fe³⁺) ion. In ferric pyrophosphate citrate, the iron center is octahedrally coordinated to six oxygen atoms.[7] This coordination sphere is composed of oxygen atoms from both the pyrophosphate and citrate ligands.[7] The pyrophosphate often acts as a bridging ligand between iron centers.[7]

The coordination of citrate to the iron center enhances the solubility and stability of the complex compared to ferric pyrophosphate alone.[7]

Quantitative Data

The following tables summarize the quantitative data available for different forms of this compound.

Table 1: Elemental Composition of this compound (Na₈Fe₄(P₂O₇)₅)

| Element | Percent Composition (%) |

| Iron (Fe) | 17.49 |

| Sodium (Na) | 14.40 |

| Oxygen (O) | 43.85 |

| Phosphorus (P) | 24.25 |

| [8] |

Table 2: Composition of Ferric Pyrophosphate Citrate (FPC)

| Component | Molar Ratio |

| Iron (Fe) | 4 |

| Citrate | 3 |

| Pyrophosphate | 3 |

| [7] |

Table 3: Structural Parameters from EXAFS for Ferric Pyrophosphate Citrate (FPC)

| Scattering Atom | Coordination Number | Bond Distance (Å) |

| Oxygen (O) | 5.8 ± 0.3 | 2.00 ± 0.01 |

| Phosphorus (P) | 3.0 ± 0.5 | 3.24 ± 0.01 |

| Carbon (C) | 3.6 ± 0.6 | - |

| [7] |

Experimental Protocols

The characterization of this compound complexes relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Ferric Pyrophosphate

A common laboratory-scale synthesis involves the double decomposition reaction between a soluble ferric salt and a pyrophosphate salt in an aqueous solution.[9][10]

Materials:

-

Ferric chloride (FeCl₃) or Ferric sulfate (B86663) (Fe₂(SO₄)₃)

-

Sodium pyrophosphate (Na₄P₂O₇)

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of the ferric salt (e.g., 0.1–0.5 mol/L) and sodium pyrophosphate (e.g., 0.1–0.3 mol/L).[10]

-

Slowly add the sodium pyrophosphate solution to the ferric salt solution with constant stirring.[9][10] The molar ratio of iron to pyrophosphate is typically controlled, for instance, at 2:3 to form Fe₄(P₂O₇)₃.[10]

-

The precipitate is then collected by filtration, washed with deionized water to remove soluble byproducts, and dried.[9][10]

For nanoparticle synthesis, a modified procedure using ethylene (B1197577) glycol as a co-solvent and controlling the addition rate can be employed to manage particle size.[11]

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the complex.

Methodology:

-

Sample Preparation: Solid samples are typically analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder is placed on the ATR crystal, and pressure is applied to ensure good contact.

-

Spectrum Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic vibrational bands. For ferric pyrophosphate complexes, key peaks include those for P-O and P-O-P stretches from the pyrophosphate moiety and, if present, C=O and C-O stretches from citrate.[7][12]

XAFS, including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local atomic structure around the iron atoms.

Methodology:

-

Sample Preparation: Samples can be measured as solids or in solution. Solid samples are often ground into a fine powder and pressed into a sample holder.

-

Data Acquisition: Measurements are performed at a synchrotron radiation source. The X-ray energy is scanned across the Fe K-edge (7112 eV).

-

Data Analysis: The EXAFS data is analyzed to determine the coordination number, bond distances, and types of neighboring atoms to the iron center.[7] This involves fitting the experimental data to theoretical models.[7]

Chromatographic Analysis

Ion chromatography is employed to determine the ratio of ionic species, such as citrate and pyrophosphate, in the complex.

Methodology:

-

Sample Preparation: A known concentration of the ferric pyrophosphate complex is dissolved in an appropriate aqueous mobile phase.

-

Chromatographic Separation: The sample is injected into an ion chromatograph equipped with a suitable anion-exchange column.

-

Detection: The separated anions are detected, typically by conductivity.

-

Quantification: The concentrations of citrate and pyrophosphate are determined by comparing their peak areas to those of known standards. This allows for the determination of their molar ratio within the complex.[7]

Mandatory Visualizations

Molecular Structure Diagram

The following diagram illustrates the proposed coordination environment of the iron (III) ion in ferric pyrophosphate citrate, as suggested by spectroscopic data.[7]

Caption: Octahedral coordination of Fe³⁺ in Ferric Pyrophosphate Citrate.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the characterization of this compound.

Caption: Workflow for Synthesis and Characterization of Ferric Pyrophosphate.

References

- 1. feedtables.com [feedtables.com]

- 2. This compound or Iron sodium pyrophosphate Manufacturers [mubychem.com]

- 3. This compound | FeNaO7P2 | CID 24862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sodium ferric pyrophosphate, 10045-87-1 [thegoodscentscompany.com]

- 5. Page loading... [guidechem.com]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. Physicochemical characterization of ferric pyrophosphate citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [drugfuture.com]

- 9. Ferric pyrophosphate synthesis - chemicalbook [chemicalbook.com]

- 10. ruipugroup.com [ruipugroup.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Ferric Sodium Pyrophosphate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ferric sodium pyrophosphate in aqueous solutions, a critical factor influencing its bioavailability and efficacy in pharmaceutical and nutraceutical applications. This document consolidates quantitative data, details experimental methodologies for solubility and bioavailability assessment, and visualizes key physiological pathways and experimental workflows.

Executive Summary

This compound is a widely used iron salt for food fortification and as a therapeutic agent for iron deficiency anemia. Its low intrinsic solubility in water at neutral pH presents significant challenges for formulation and oral absorption. However, its solubility is highly dependent on pH, temperature, particle size, and the presence of chelating agents. Understanding and manipulating these factors are paramount for optimizing the delivery and bioavailability of iron from this compound. This guide serves as a critical resource for professionals engaged in the research and development of iron supplementation products.

Quantitative Solubility Data

The solubility of this compound is not a simple, single value but is influenced by several physicochemical parameters. The following tables summarize the available quantitative data to provide a comparative overview under different conditions.

Table 1: Solubility of this compound in Aqueous Solutions at 20-25°C

| Solvent/Condition | pH | Solubility | References |

| Water | Neutral | Insoluble / Sparingly Soluble (<1 g/L) | [1][2][3][4] |

| Acidic Solution | 1-2 | Sparingly Soluble (10-33 mg/L) | [1][5] |

| Acidic Solution | 3-5 | Practically Insoluble (<0.1 mg/L) | [1][5] |

| Alkaline Solution | > 8 | Slightly Soluble | [1][5] |

| Hydrochloric Acid | - | Soluble | [3] |

| In the presence of excess pyrophosphate ions | 5-8.5 | Strongly Increased | [1][5] |

Table 2: Factors Influencing the Solubility of this compound

| Factor | Effect on Solubility | Mechanism | References |

| pH | Highly dependent; increased at pH < 2 and pH > 8 | Protonation of pyrophosphate in acid; formation of soluble complexes or ferric hydroxide (B78521) in alkali. | [1][5][6] |

| Temperature | Generally increases with temperature | Increased kinetic energy overcomes lattice energy. High temperatures (>100°C) can decrease solubility by causing dehydration and a denser crystal lattice. | [7] |

| Particle Size | Decreasing particle size (micronization/nanosizing) increases the rate and extent of dissolution. | Increased surface area available for interaction with the solvent. | [8][9] |

| Crystalline Structure | Amorphous forms are generally more soluble than crystalline forms. | Less ordered structure requires less energy to break down the lattice. | [8] |

| Chelating Agents (e.g., Citric Acid, EDTA) | Increases solubility | Formation of soluble iron-chelate complexes. | [8] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of this compound's solubility and bioavailability.

USP Dissolution Testing

This method is a standard procedure for evaluating the dissolution rate of solid dosage forms.

Objective: To determine the rate and extent of dissolution of this compound in a simulated gastric environment.

Apparatus: USP Apparatus 2 (Paddle Method).[1][8]

Methodology:

-

Dissolution Medium: Prepare Simulated Gastric Fluid (SGF) without pepsin (typically 0.1 N HCl, pH 1.2).[8]

-

Preparation: Place 900 mL of the SGF into the dissolution vessel and allow it to equilibrate to 37 ± 0.5°C.[8]

-

Sample Introduction: Place a known amount of this compound (e.g., a tablet or a specific weight of powder) into the vessel.[8]

-

Operation: Begin rotation of the paddle at a specified speed (e.g., 50 or 75 RPM).[8][10]

-

Sampling: At predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw aliquots of the dissolution medium.[8]

-

Sample Processing: Promptly filter the samples.[8]

-

Quantification: Analyze the dissolved iron content in the filtrate using a validated analytical method such as atomic absorption spectrometry or inductively coupled plasma-atomic emission spectrometry (ICP-AES).[1][10][11]

In Vitro Digestion Model for Bioaccessibility

This model simulates the physiological conditions of the human gastrointestinal tract to estimate the fraction of iron that is available for absorption (bioaccessibility).

Objective: To quantify the amount of soluble iron released from this compound during simulated digestion.

Methodology:

-

Oral Phase:

-

Gastric Phase:

-

Intestinal Phase:

-

Sample Analysis:

Caco-2 Cell Model for Iron Uptake

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes, providing a well-established in vitro model for studying intestinal absorption.[13]

Objective: To assess the uptake of iron from the bioaccessible fraction of a digested this compound sample by intestinal cells.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer.[13]

-

Sample Application:

-

Apply the bioaccessible fraction from the in vitro digestion to the apical side of the Caco-2 cell monolayer.[14]

-

-

Incubation: Incubate for a specified period (e.g., 3 hours) to allow for iron uptake.[14]

-

Post-Incubation:

-

Quantification of Iron Uptake:

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the solubility and absorption of this compound.

Caption: Intestinal absorption pathway of iron from this compound.

Caption: Experimental workflow for in vitro bioavailability assessment.

Conclusion

The solubility of this compound is a multifaceted issue that is critical to its function as an oral iron supplement. While its inherent insolubility in neutral aqueous solutions poses a challenge, this can be overcome through formulation strategies that take into account the effects of pH, particle size, and the inclusion of solubilizing agents. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the solubility and potential bioavailability of this compound formulations. A thorough understanding of these principles is essential for the development of effective and well-tolerated iron supplementation products for both pharmaceutical and nutritional applications.

References

- 1. benchchem.com [benchchem.com]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 3. This compound | FeNaO7P2 | CID 24862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Ferrsorb Ferric Pyrophosphate - Tomita Pharmaceutical Co.,Ltd. [tomitaph.co.jp]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Iron Bioavailability from Multiple Biofortified Foods Using an In Vitro Digestion, Caco-2 Assay for Optimizing a Cyclical Menu for a Randomized Efficacy Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. publications.lib.chalmers.se [publications.lib.chalmers.se]

An In-depth Technical Guide on the Mechanism of Action of Ferric Sodium Pyrophosphate in Iron Absorption

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric sodium pyrophosphate, an iron (Fe³⁺) salt of pyrophosphoric acid, is a widely utilized iron fortificant in the food industry due to its minimal organoleptic impact.[1] Unlike soluble ferrous salts, it does not typically induce undesirable color or flavor changes in fortified products.[2][3] However, its inherent water insolubility presents a unique set of challenges and mechanisms governing its absorption and bioavailability.[4] This technical guide provides a comprehensive analysis of the mechanism of action of this compound, detailing its physicochemical properties, gastrointestinal transit, cellular uptake pathways, and factors influencing its bioavailability. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in the field of iron supplementation and fortification.

Physicochemical Properties and Formulation

Ferric pyrophosphate is an inorganic compound that is sparingly soluble in water, with its solubility being highly dependent on pH.[5][6] It exhibits increased solubility in highly acidic conditions (pH < 3), which is crucial for its initial dissolution in the stomach, and in the presence of excess pyrophosphate ions at pH 5-8.5 due to the formation of soluble iron-pyrophosphate complexes.[5][6]

Modern formulations often employ advanced techniques to enhance the bioavailability of ferric pyrophosphate. Micronization, reducing the particle size to the nanometer level, significantly increases the surface area for dissolution.[7][8][9] Encapsulation in liposomes or other carriers can improve stability and facilitate absorption.[4][7] The addition of solubilizing agents, such as sodium pyrophosphate or citric acid, can also form soluble complexes and improve iron absorption.[7][10]

Gastrointestinal Fate and Dissolution

Upon oral ingestion, ferric pyrophosphate remains largely intact until it reaches the acidic milieu of the stomach.[11] The low pH of gastric juice facilitates the partial dissolution of the ferric pyrophosphate particles, leading to the release of ferric iron (Fe³⁺) ions.[11] The extent of this dissolution is a critical determinant of the subsequent absorption in the small intestine. Studies have demonstrated that a lower gastric pH significantly increases the concentration of soluble iron from ferric pyrophosphate.[11][12]

As the digesta moves into the duodenum and proximal jejunum, the primary sites of iron absorption, the pH becomes neutral to mildly acidic.[5][11] In this environment, ferric pyrophosphate is practically insoluble.[5] Therefore, the iron that was solubilized in the stomach is what is primarily available for absorption through the canonical non-heme iron pathway.

Cellular and Molecular Mechanisms of Iron Absorption

The intestinal absorption of iron from this compound is a multifaceted process that is thought to occur through two primary pathways:

Divalent Metal Transporter 1 (DMT1)-Mediated Transport

This is the principal pathway for non-heme iron absorption.[7][11] However, DMT1 can only transport ferrous iron (Fe²⁺). Therefore, the ferric iron (Fe³⁺) released from the dissolution of ferric pyrophosphate in the stomach must first be reduced to its ferrous form.[4][11] This reduction is primarily carried out by a brush-border membrane-bound ferrireductase, duodenal cytochrome B (Dcytb).[4][11] Enhancers of iron absorption, such as ascorbic acid (Vitamin C), can also promote this reduction.[7] Once reduced, Fe²⁺ is transported across the apical membrane of the enterocyte by DMT1.[7][11]

Endocytosis of Particulate Iron

Smaller, nano-sized particles of ferric pyrophosphate may be directly taken up by enterocytes through endocytic pathways.[7][8] The two main endocytic pathways implicated are clathrin-mediated endocytosis and macropinocytosis.[8] Evidence for this pathway comes from in vitro studies using Caco-2 cell models, where inhibition of these pathways was shown to decrease iron uptake from ferric pyrophosphate nanoparticle formulations.[8] Additionally, specialized M cells in the Peyer's patches of the gut-associated lymphoid tissue can transport nanoparticles via transcytosis.[4][7]

Quantitative Data on Bioavailability

The bioavailability of this compound is influenced by its formulation, the food matrix, and the iron status of the individual. The following tables summarize key quantitative findings from in vivo and in vitro studies.

Table 1: In Vivo Bioavailability of Ferric Pyrophosphate in Humans

| Formulation | Study Population | Food Vehicle | Iron Dose | Ferric Pyrophosphate Absorption (%) | Ferrous Sulfate Absorption (%) | Relative Bioavailability (RBV) vs. Ferrous Sulfate (%) |

| Micronized, dispersible | Adult women | Infant cereal | 5 mg | 3.4 | 4.1 | 83 |

| Micronized, dispersible | Adult women | Yoghurt drink | 5 mg | 3.9 | 4.2 | 93 |

| Standard | Iron-deficient women | Bouillon | 2.5 mg | 4.4 | 33.8 | 13 |

| With Sodium Pyrophosphate | Iron-deficient women | Bouillon | 2.5 mg | 6.4 | 27.8 | 23 |

Data compiled from multiple sources.[4][13]

Table 2: In Vitro Bioavailability Assessment using Caco-2 Cell Model

| Iron Compound | Condition | Ferritin Formation (ng/mg protein) |

| Ferric Pyrophosphate | Standard | Baseline |

| Ferric Pyrophosphate + Ascorbic Acid | 2- to 3-fold increase | Increased |

| Ferric Pyrophosphate + Sodium Pyrophosphate | Significantly higher dialyzable and ionic Fe | Increased |

Data compiled from multiple sources.[7][13][14]

Experimental Protocols

In Vitro Digestion and Caco-2 Cell Culture Model

This model is widely used to assess the bioavailability of iron compounds.

-

Cell Culture: Caco-2 cells, a human colorectal adenocarcinoma cell line, are cultured to form a monolayer of polarized enterocytes that mimic the small intestinal epithelium.[7]

-

Simulated Digestion:

-

Oral Phase: The iron formulation is incubated in a simulated saliva solution (pH 6.8) at 37°C to simulate chewing.[10]

-

Gastric Phase: Simulated gastric juice containing pepsin is added, and the pH is adjusted to 2.0. The mixture is incubated at 37°C.[5][10]

-

Intestinal Phase: The pH is raised to 7.0, and a mixture of pancreatin (B1164899) and bile salts is added, followed by further incubation at 37°C.[5]

-

-

Iron Uptake Assay: The digested sample is applied to the apical side of the Caco-2 cell monolayer. After a defined incubation period, the cells are harvested, and the amount of iron taken up is quantified by measuring ferritin formation, an indicator of iron uptake.[7][13]

In Vivo Human Studies Using Stable Isotopes

This method provides a precise measure of iron absorption in humans.[4]

-

Subjects: Healthy adult women or children are recruited for the studies.[4]

-

Isotope Labeling: Ferric pyrophosphate and a reference compound (typically ferrous sulfate) are labeled with different stable isotopes of iron (e.g., ⁵⁷Fe and ⁵⁸Fe).[4]

-

Test Meal Administration: The labeled iron compounds are incorporated into a food vehicle and consumed by the subjects after an overnight fast.[4]

-

Blood Sampling: A baseline blood sample is collected before the test meal. Subsequent blood samples are taken at specific time points (e.g., 14 days later) to measure the incorporation of the stable isotopes into erythrocytes.[4][15]

-

Analysis: The amount of each isotope in the red blood cells is determined by mass spectrometry, allowing for the calculation of the percentage of iron absorbed from each compound.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Intestinal absorption pathways of this compound.

Caption: Workflow for in vitro assessment of iron bioavailability.

Conclusion

The mechanism of action of this compound in iron absorption is a complex interplay of its physicochemical properties, the gastrointestinal environment, and specific cellular transport pathways. While its bioavailability is inherently lower than that of soluble ferrous salts, formulation strategies such as micronization and the addition of absorption enhancers can significantly improve its efficacy.[4][11] The dual absorption pathways, involving both DMT1-mediated transport of solubilized iron and endocytosis of nanoparticles, provide a comprehensive model for understanding its physiological fate. For researchers and drug development professionals, a thorough understanding of these mechanisms is paramount for the rational design of more effective and palatable iron supplements and fortified foods to combat iron deficiency, a persistent global health issue.[4][8]

References

- 1. vinipulchemicals.com [vinipulchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. wbcil.com [wbcil.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Dissolution behaviour of ferric pyrophosphate and its mixtures with soluble pyrophosphates: Potential strategy for increasing iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cambridge.org [cambridge.org]

- 15. cambridge.org [cambridge.org]

The Bioavailability of Ferric Sodium Pyrophosphate: A Technical Guide for Researchers

An in-depth exploration of the factors influencing the bioavailability of various forms of ferric sodium pyrophosphate (FeNaEDTA), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its absorption and efficacy as an iron fortificant.

This compound is a widely utilized iron compound for food fortification due to its sensory stability, causing minimal organoleptic changes in food products.[1][2] However, the inherent low water solubility of its standard form has historically been linked to reduced bioavailability compared to soluble iron salts like ferrous sulfate.[1][3] Recent technological advancements, particularly in particle size reduction and formulation strategies, have led to the development of novel forms of this compound with significantly enhanced absorption, making it a more viable option for combating iron deficiency.[1][4] This technical guide provides a detailed analysis of the bioavailability of different forms of this compound, the experimental methodologies used for its assessment, and the underlying absorption mechanisms.

Comparative Bioavailability of this compound Forms

The bioavailability of this compound is highly dependent on its physicochemical properties, most notably particle size.[2][5] Micronized and dispersible forms exhibit substantially higher absorption rates than the standard, larger particle-sized compound.[4][6] Furthermore, the food matrix in which it is incorporated and the iron status of the individual play crucial roles in determining its ultimate bioavailability.[5][7]

Below are summary tables of quantitative data from various studies, comparing the bioavailability of different forms of this compound, often relative to the gold standard, ferrous sulfate.

Table 1: Human Studies on the Bioavailability of Different this compound Forms

| Ferric Pyrophosphate Form | Study Population | Food Vehicle | Iron Absorption (%) from Ferric Pyrophosphate | Iron Absorption (%) from Ferrous Sulfate | Relative Bioavailability (RBV) (%) vs. Ferrous Sulfate |

| Micronized, dispersible | Adult women | Infant cereal | 3.4[4][8] | 4.1[4][8] | 83[1] |

| Micronized, dispersible | Adult women | Yoghurt drink | 3.9[4][8] | 4.2[4][8] | 93[1] |

| Standard | Iron-deficient and non-anemic women | Wheat-milk infant cereal | 2.0[5] | 3.2[5] | 62[5] |

| Standard | Iron-deficient and non-anemic women | Rice meal (unprocessed) | 1.7[5] | 11.6[5] | 15[5] |

| Standard | Iron-deficient and non-anemic women | Rice meal (extruded) | 3.0[5] | 12.6[5] | - |

| Micronized, dispersible | Women with low iron stores | Apple juice | 5.5[5] | 9.1[5] | 60[5] |

| Standard | Iron-replete children | Instant milk drink | 2.1[5][9] | 6.24[5][9] | 33[5][9] |

| Standard (with Sodium Pyrophosphate) | Iron-deficient women | Bouillon cubes | 6.4[3][10][11] | 33.8 (without NaPP)[3][10][11] | - |

| Standard (without Sodium Pyrophosphate) | Iron-deficient women | Bouillon cubes | 4.4[3][10][11] | 33.8[3][10][11] | - |

| Standard | Young Nigerian women | Bouillon cubes in meals | 10.8 (0:1 NaPP:Fe ratio)[12][13] | - | - |

Table 2: Animal Studies on the Bioavailability of Micronized Dispersible Ferric Pyrophosphate (MDFP)

| Iron Compound | Bioavailability Test | Key Findings |

| MDFP | Serum iron concentration curve | Showed a sustained release of iron.[6] |

| MDFP | Hemoglobin regeneration efficiency | Highest among all iron compounds tested.[6] |

| MDFP | AOAC hemoglobin repletion test | High relative biological value compared to ferrous sulfate.[6] |

Mechanisms of this compound Absorption

The intestinal absorption of this compound is a multi-faceted process influenced by its formulation. The primary proposed pathways include:

-

Dissolution and DMT1-Mediated Transport: In the acidic environment of the stomach, a portion of the ferric pyrophosphate dissolves, releasing ferric ions (Fe³⁺).[5][14] For these ions to be absorbed via the conventional non-heme iron pathway, they must first be reduced to ferrous ions (Fe²⁺) by duodenal cytochrome B (DcytB), a ferrireductase on the surface of intestinal enterocytes.[1][14] The resulting ferrous ions are then transported into the cell by the Divalent Metal Transporter 1 (DMT1).[1][14]

-

Endocytic Uptake of Nanoparticles: For nano-sized ferric pyrophosphate particles, an alternative absorption mechanism involving endocytosis has been proposed.[1] Smaller nanoparticles may be taken up by clathrin-mediated endocytosis, while larger particles or agglomerates could be absorbed via macropinocytosis.[1]

-

Enhanced Absorption of Encapsulated Forms: Encapsulated forms of ferric pyrophosphate, such as those in liposomal or phospholipid-based carriers, are designed to protect the iron from interactions in the stomach and enhance its intestinal absorption.[1] One suggested mechanism for their improved uptake is transcytosis through M cells in the Peyer's patches of the gut-associated lymphoid tissue (GALT).[1]

Caption: Proposed absorption pathways for different forms of this compound.

Experimental Protocols for Bioavailability Assessment

The bioavailability of this compound is evaluated using a variety of in vivo and in vitro models.

In Vivo Human Studies: Stable Isotope Incorporation

Modern human studies predominantly utilize the stable isotope incorporation technique to accurately measure iron absorption.[5] This method avoids the use of radioactive isotopes and offers high precision.

Caption: General workflow for a human iron absorption study using stable isotopes.[8]

A typical protocol involves:

-

Subject Recruitment: Selection of a specific population, for instance, adult women.[8]

-

Isotope Labeling: Test meals are fortified with specific amounts of iron from this compound and a reference compound (e.g., ferrous sulfate), each labeled with a different stable iron isotope (e.g., ⁵⁷Fe and ⁵⁸Fe).[8]

-

Test Meal Administration: Subjects consume the labeled test meals under controlled conditions.[8]

-

Blood Collection: Blood samples are collected from the subjects after a specified period (e.g., 14 days) to allow for the incorporation of the absorbed iron into red blood cells.[8]

-

Analysis: The enrichment of the stable isotopes in the erythrocytes is measured using techniques like mass spectrometry.

-

Calculation of Absorption: The amount of iron absorbed from each compound is calculated based on the isotopic enrichment and the total circulating iron.

In Vivo Animal Studies: Hemoglobin Repletion Bioassay

The hemoglobin repletion bioassay in rats is a common method for assessing the bioavailability of iron compounds.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. wbcil.com [wbcil.com]

- 3. Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. [PDF] A micronised, dispersible ferric pyrophosphate with high relative bioavailability in man | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Iron absorption and bioavailability in rats of micronized dispersible ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iron deficiency up-regulates iron absorption from ferrous sulphate but not ferric pyrophosphate and consequently food fortification with ferrous sulphate has relatively greater efficacy in iron-deficient individuals | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 8. A micronised, dispersible ferric pyrophosphate with high relative bioavailability in man [pubmed.ncbi.nlm.nih.gov]

- 9. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink—A Stable Isotope Study in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High Bioavailability from Ferric Pyrophosphate-Fortified Bouillon Cubes in Meals is Not Increased by Sodium Pyrophosphate: a Stable Iron Isotope Study in Young Nigerian Women - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High Bioavailability from Ferric Pyrophosphate-Fortified Bouillon Cubes in Meals is Not Increased by Sodium Pyrophosphate: a Stable Iron Isotope Study in Young Nigerian Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Navigating the Chemical Landscape: An In-depth Technical Guide to the Stability of Ferric Sodium Pyrophosphate Under Various pH Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of ferric sodium pyrophosphate across a range of pH conditions. Understanding the behavior of this iron salt in different chemical environments is critical for its effective application in pharmaceuticals and food fortification. This document synthesizes key data on its solubility and stability, outlines detailed experimental protocols for its evaluation, and presents visual workflows to elucidate complex processes.

Physicochemical Properties and pH-Dependent Stability

This compound (Na₈Fe₄(P₂O₇)₅·xH₂O) is a complex inorganic salt valued for its high iron content and reduced reactivity compared to other iron forms, which minimizes organoleptic changes in fortified foods.[1][2][3] However, its stability and solubility are intricately linked and highly dependent on the pH of the surrounding medium.[4][5]

General Stability Profile

In its dry, crystalline form, ferric pyrophosphate is relatively stable at room temperature.[4] However, in aqueous solutions, its stability is dictated by pH. Generally, it is considered most stable within a pH range of 4 to 6.[4][6] Outside of this range, its solubility and potential for chemical transformation increase.

Impact of pH on Solubility and Stability

The solubility of ferric pyrophosphate is a key indicator of its stability in a given medium. The compound is sparingly soluble in water, a characteristic that contributes to its favorable sensory profile in food applications.[1][2][5] However, its solubility profile changes significantly with pH.

Table 1: Solubility and Stability of Ferric Pyrophosphate at Various pH Conditions

| pH Range | Solubility | Stability and Underlying Mechanisms | References |

| < 2 | Slightly Soluble (10-33 mg/L) | In highly acidic environments, such as the stomach, the pyrophosphate ion is protonated. This weakens the chelation of the ferric ion (Fe³⁺), leading to the dissociation of the complex and an increased release of ferric ions. This enhanced solubility is crucial for the initial dissolution of ferric pyrophosphate supplements upon ingestion. | [1][4][7][8] |

| 2 - 4 | Sparingly Soluble | In acidic foods and beverages, the protonation of the pyrophosphate ligand can accelerate dissolution. This may lead to interactions with other components, such as polyphenols, potentially causing color changes. | [9][10] |

| 4 - 6 | Sparingly Soluble (<0.1 mg/L) | This is the pH range of maximum stability for ferric pyrophosphate. The complex remains largely intact with low dissociation, making it suitable for fortifying foods where minimal interaction and sensory impact are desired. | [1][4][6][8][11] |

| 6 - 8 | Relatively Stable | In neutral to mildly alkaline conditions, such as in dairy products and baked goods, ferric pyrophosphate generally maintains good stability. However, there can be a tendency for the formation of an amorphous ferric hydroxide (B78521) layer on the crystal surface. | [4][9] |

| > 8 | Slightly Soluble | In alkaline solutions, ferric ions can react with hydroxide ions to form ferric hydroxide. This reaction shifts the equilibrium, promoting the dissolution of the ferric pyrophosphate complex. The presence of excess pyrophosphate ions in the pH range of 5-8.5 can significantly increase solubility due to the formation of soluble iron-pyrophosphate complexes. | [1][4][5][7][8] |

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound under various pH conditions, standardized experimental protocols are essential. The following methodologies are commonly employed in research and quality control settings.

pH-Dependent Solubility Testing

This protocol determines the solubility of ferric pyrophosphate across a range of pH values, providing a quantitative measure of its stability.

Objective: To quantify the concentration of soluble iron from ferric pyrophosphate at different pH levels.

Materials:

-

This compound powder

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

-

pH meter

-

Analytical balance

-

Centrifuge

-

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for iron quantification

Procedure:

-

Preparation of pH-Adjusted Buffers: Prepare a series of buffers at desired pH values (e.g., 2, 3, 4, 5, 6, 7, 8, 9) using appropriate buffer systems (e.g., citrate, phosphate).

-

Sample Preparation: Accurately weigh a specified amount of this compound powder and add it to a known volume of each pH-adjusted buffer to create a suspension.

-

Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to allow for equilibration.

-

Separation of Solid and Liquid Phases: Centrifuge the suspensions at a high speed to pellet the insoluble ferric pyrophosphate.

-

Sample Analysis: Carefully collect the supernatant and analyze the concentration of soluble iron using ICP-OES or AAS.

-

Data Reporting: Report the solubility in mg/L at each pH value.

In Vitro Digestion Model (Caco-2 Cell Line)

This cell-based assay simulates the physiological conditions of the human gastrointestinal tract to assess the bioaccessibility and potential bioavailability of iron from ferric pyrophosphate, which is an indirect measure of its stability and dissolution during digestion.[4][12]

Objective: To determine the amount of soluble iron released from ferric pyrophosphate under simulated gastric and intestinal conditions.

Materials:

-

Caco-2 cells (human colon adenocarcinoma cell line)

-

Cell culture reagents (DMEM, FBS, etc.)

-

Simulated Gastric Fluid (SGF) with pepsin (pH ~2.0)

-

Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) and bile salts (pH ~7.0)

-

This compound

-

Multi-well cell culture plates

Procedure:

-

Caco-2 Cell Culture: Culture Caco-2 cells on permeable supports in multi-well plates until they form a differentiated monolayer.

-

Simulated Gastric Digestion: Suspend a known amount of this compound in SGF and incubate at 37°C with gentle agitation for a period simulating gastric residence time (e.g., 1-2 hours).[12][13]

-

Simulated Intestinal Digestion: Adjust the pH of the gastric digest to ~7.0 and add SIF. Incubate at 37°C with gentle agitation for a period simulating intestinal residence time (e.g., 2-3 hours).[12][13]

-

Application to Caco-2 Cells: Apply the digested sample to the apical side of the Caco-2 cell monolayer.

-

Assessment of Iron Uptake: After a defined incubation period, measure the iron content within the Caco-2 cells or the amount of iron transported to the basolateral compartment to determine bioaccessibility.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and relationships involved in assessing the stability of this compound.

Caption: Workflow for pH-dependent solubility testing of this compound.

Caption: Workflow for in vitro bioavailability assessment using a Caco-2 cell model.

Factors Influencing Stability

Beyond pH, several other factors can impact the stability of this compound in various formulations.

Table 2: Other Factors Affecting this compound Stability

| Factor | Effect on Stability | References |

| Temperature | In its dry form, it is relatively stable. However, at temperatures above 70°C, crystal water can be lost, and above 120°C, the pyrophosphate may start to decompose into orthophosphate. High-temperature food processing, such as baking, can accelerate this decomposition. | [4][9] |

| Chelating Agents | Strong chelating agents like EDTA and citric acid can form more stable complexes with ferric ions, promoting the dissolution of ferric pyrophosphate. | [4][6][10][14] |

| Reducing Agents | Reducing agents such as ascorbic acid (Vitamin C) can reduce the ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), leading to the disintegration of the crystal structure. | [4] |

| Divalent Metal Ions | Cations like Ca²⁺ and Mg²⁺ can compete with ferric ions for binding to pyrophosphate, potentially reducing the stability of the ferric pyrophosphate complex. | [4][10] |

| Light | Prolonged exposure to strong light, particularly UV radiation, may trigger photochemical reactions and affect the stability of the compound. | [5] |

Conclusion

The stability of this compound is a multifaceted issue, with pH being the most critical determinant in aqueous environments. It exhibits maximum stability in the slightly acidic pH range of 4 to 6, a property that is highly advantageous for its use in food fortification. However, its increased solubility in highly acidic and alkaline conditions is fundamental to its function as a bioavailable source of iron in pharmaceutical applications. A thorough understanding of its pH-dependent behavior, along with the influence of other factors such as temperature and interacting compounds, is paramount for the successful formulation and application of this important iron salt in both the pharmaceutical and food industries. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound stability, enabling researchers and developers to optimize its performance in their specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. wbcil.com [wbcil.com]

- 3. vinipulchemicals.com [vinipulchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. ruipugroup.com [ruipugroup.com]

- 6. ruipugroup.com [ruipugroup.com]

- 7. benchchem.com [benchchem.com]

- 8. Dissolution behaviour of ferric pyrophosphate and its mixtures with soluble pyrophosphates: Potential strategy for increasing iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ruipugroup.com [ruipugroup.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ferric Pyrophosphate Forms Soluble Iron Coordination Complexes with Zinc Compounds and Solubilizing Agents in Extruded Rice and Predicts Increased Iron Solubility and Bioavailability in Young Women - PMC [pmc.ncbi.nlm.nih.gov]

Regulatory Status of Ferric Sodium Pyrophosphate in Food Additives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current regulatory status of ferric sodium pyrophosphate for use as a food additive. It delves into the safety assessments and regulations in key international markets, presents relevant toxicological data, and outlines the methodologies of pivotal studies that form the basis of its regulatory standing.

Executive Summary

This compound is a source of iron used in food fortification to address iron deficiency. Its application is governed by regulations set forth by national and international food safety authorities. This document synthesizes the regulatory landscape, toxicological data, and key experimental protocols to provide a thorough understanding of its status for professionals in research and development.

Regulatory Landscape

The regulatory status of this compound varies across different regions. While it is generally recognized as safe in the United States, its specific individual assessment by other major international bodies is less distinct, often being considered within the broader category of phosphates.

United States: FDA

In the United States, this compound is listed as a substance that is Generally Recognized as Safe (GRAS) for its intended use as a nutrient supplement in food.[1][2][3] This status is codified in the Code of Federal Regulations (CFR), specifically under 21 CFR 182.5306 .[1][2][3] The GRAS status indicates that it is considered safe by experts for its intended use in food and does not require a formal pre-market review and approval by the Food and Drug Administration (FDA) when used in accordance with Good Manufacturing Practices (GMP).[1]

European Union: EFSA

A specific, individual scientific opinion from the European Food Safety Authority (EFSA) on this compound as a food additive was not prominently found within the scope of this review. Instead, EFSA has conducted a re-evaluation of phosphates as a group, including diphosphates (E 450). This re-evaluation led to the establishment of a group Acceptable Daily Intake (ADI) for all phosphates. This suggests that the safety of this compound in the EU is considered under the umbrella of the broader phosphate (B84403) group.

Codex Alimentarius

The Codex Alimentarius Commission, which sets international food standards, does not appear to have a specific standard for this compound in its General Standard for Food Additives (GSFA). While various diphosphates are listed with INS numbers (e.g., INS 450), a specific designation for this compound was not identified. The Codex Committee on Food Additives (CCFA) has noted that substances like ferric pyrophosphate are primarily used as nutrient sources and thus may fall outside the primary mandate of the committee which focuses on technological functions of food additives.[4]

Toxicological Data

Toxicological studies on this compound have generally indicated a low order of toxicity. The available data from animal studies are summarized below.

| Parameter | Value | Species | Study Type | Source |

| Acute Oral LD50 | >2000 mg/kg bw | Rat | Acute Toxicity | [3] |

| Maternal & Teratogenic Effects | No adverse effects observed up to 160 mg/kg bw | Mice and Rats | Developmental Toxicity | [5][6] |

| Acceptable Daily Intake (ADI) | Not explicitly established by JECFA. A Provisional Maximum Tolerable Daily Intake (PMTDI) of 0.8 mg/kg bw/day has been established for iron from all sources (excluding specific therapeutic uses and iron oxides as coloring agents). | - | - | |

| No-Observed-Adverse-Effect Level (NOAEL) | A specific oral NOAEL for this compound was not identified in the reviewed literature. | - | - | - |

Note: The PMTDI for iron is a group value and not specific to this compound.

Experimental Protocols

The safety and bioavailability of this compound are assessed through various standardized experimental protocols. Below are detailed methodologies for key experiments.

Bioavailability Assessment: Hemoglobin Repletion Assay (Rat Model)

This assay is a classic method to determine the bioavailability of iron sources.

Objective: To measure the effectiveness of an iron source in restoring hemoglobin levels in anemic rats.

Methodology:

-

Animal Model: Weanling rats (typically Sprague-Dawley or Wistar strains) are selected.

-

Depletion Phase: The rats are fed an iron-deficient diet for a period (e.g., 4 weeks) to induce anemia. Hemoglobin levels are monitored to confirm anemic status (e.g., <4 g/dL).

-

Repletion Phase: The anemic rats are divided into groups. One group continues on the iron-deficient diet (negative control). A reference group is fed the basal diet supplemented with a highly bioavailable iron source like ferrous sulfate (B86663) at several concentrations. Test groups are fed the basal diet supplemented with this compound at corresponding iron concentrations. This phase typically lasts for 2 weeks.

-

Data Collection: Body weight and food intake are recorded throughout the study. Blood samples are taken at the beginning and end of the repletion phase to measure hemoglobin concentration.

-

Calculation of Relative Bioavailability (RBV): The hemoglobin repletion for each rat is calculated as the difference between the final and initial hemoglobin levels, adjusted for the total iron intake during the repletion period. A dose-response curve is generated for the reference iron source (ferrous sulfate). The bioavailability of this compound is then calculated relative to the reference standard.

In Vitro Bioavailability: Caco-2 Cell Model

This in vitro model simulates human intestinal absorption.

Objective: To assess the uptake of iron from this compound by human intestinal cells.

Methodology:

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are cultured on permeable supports (e.g., Transwell inserts) until they form a confluent monolayer.

-

In Vitro Digestion: The food matrix containing this compound is subjected to a simulated gastrointestinal digestion process, typically involving incubation with pepsin at acidic pH, followed by pancreatin (B1164899) and bile salts at a neutral pH.

-

Cell Exposure: The digested sample is applied to the apical side of the Caco-2 cell monolayer.

-

Iron Uptake Measurement: After a defined incubation period, the cells are harvested, and the amount of iron taken up is quantified. This is often done indirectly by measuring the formation of ferritin, an iron-storage protein, within the cells using an enzyme-linked immunosorbent assay (ELISA). The amount of ferritin formed is proportional to the iron uptake.

-

Data Analysis: The iron uptake from this compound is compared to that of a control iron source (e.g., ferrous sulfate) to determine its relative in vitro bioavailability.

Human Bioavailability: Stable Isotope Studies

This method provides a precise measure of iron absorption in humans.

Objective: To quantify the absorption of iron from this compound in human subjects.

Methodology:

-

Isotope Labeling: this compound is intrinsically or extrinsically labeled with a stable (non-radioactive) isotope of iron, such as ⁵⁷Fe or ⁵⁸Fe. A different stable isotope is used to label a reference iron compound (e.g., ferrous ascorbate).

-

Study Design: A crossover design is often employed where subjects consume a standardized meal containing the labeled this compound and, on a separate occasion, the same meal with the labeled reference compound.

-

Administration: The labeled meals are consumed by the study participants after an overnight fast.

-

Blood Sampling: Blood samples are collected from the subjects before the administration of the labeled meal and at a specified time point after, typically 14 days later.

-

Isotopic Analysis: The enrichment of the stable iron isotopes in the red blood cells is measured using mass spectrometry (e.g., thermal ionization mass spectrometry or inductively coupled plasma mass spectrometry).

-

Calculation of Absorption: The amount of absorbed iron is calculated based on the isotopic enrichment in the blood and the total circulating iron, which is estimated from hemoglobin levels and body weight. The bioavailability of this compound is then expressed as a percentage of the reference iron compound's absorption.

Visualizations

Regulatory Approval Pathway for Food Additives

Caption: Generalized regulatory pathways for food additives in the USA, EU, and Codex Alimentarius.

Iron Bioavailability Assessment Workflow

Caption: Experimental workflows for assessing iron bioavailability.

References

The Ascendancy of Ferric Pyrophosphate: A Technical Chronicle of an Iron Fortificant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iron deficiency remains a pervasive global health challenge, spurring the continuous evolution of iron fortification strategies. Among the arsenal (B13267) of iron compounds, ferric pyrophosphate (Fe₄(P₂O₇)₃), also referred to as ferric sodium pyrophosphate in some contexts, has carved a significant niche. Its journey from a compound with recognized sensory advantages to a scientifically refined fortificant with enhanced bioavailability is a testament to advancements in food science and nutrition. This technical guide provides a comprehensive overview of the historical development of ferric pyrophosphate, detailing its synthesis, the evolution of its use, quantitative bioavailability data, and the experimental protocols used for its evaluation.

Historical Development

The use of iron compounds to fortify foods dates back to the early 20th century, with initial efforts focused on combating widespread anemia.[1][2] Ferric pyrophosphate's appeal stemmed from its white to yellowish-white color and its sparing solubility, which minimized undesirable organoleptic changes in fortified foods—a significant drawback of highly soluble iron salts like ferrous sulfate (B86663).[3][4]

A key milestone in its application for food fortification is a 1945 patent that described a process for producing sodium ferric pyrophosphate as a white powder, making it suitable for enriching flour and other food products. This development coincided with the initiation of national wheat flour fortification programs in the United States and the United Kingdom in the 1940s.[[“]]

Early research acknowledged the lower bioavailability of ferric pyrophosphate compared to the "gold standard," ferrous sulfate.[6] However, its excellent stability and lack of sensory impact made it a preferred choice for sensitive food matrices such as infant cereals and dairy products.[3][[“]] The latter half of the 20th century and the early 21st century saw significant research focused on enhancing the bioavailability of ferric pyrophosphate, leading to the development of micronized and encapsulated forms.[7]

Regulatory recognition has solidified its position as a safe and effective iron fortificant. In 1994, the U.S. Food and Drug Administration (FDA) designated ferric pyrophosphate as Generally Recognized as Safe (GRAS).[8] It is also approved for use in food fortification by other major regulatory bodies, including the European Food Safety Authority (EFSA) and the Food Safety and Standards Authority of India (FSSAI).[9][10]

Quantitative Data on Bioavailability

The relative bioavailability (RBV) of ferric pyrophosphate is a critical parameter for its effective use in food fortification. The following tables summarize quantitative data from various studies, comparing different forms of ferric pyrophosphate to ferrous sulfate.

Table 1: In Vivo Bioavailability of Ferric Pyrophosphate in Humans

| Study Population & Food Vehicle | Ferric Pyrophosphate (FePP) Absorption (%) | Ferrous Sulfate (FeSO₄) Absorption (%) | Relative Bioavailability (RBV) of FePP (%) | Key Findings & Citations |